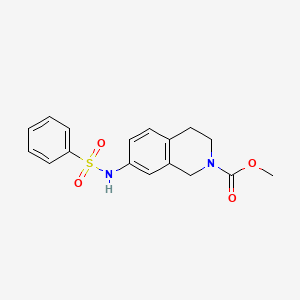

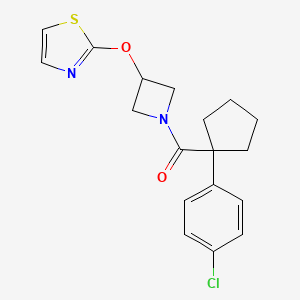

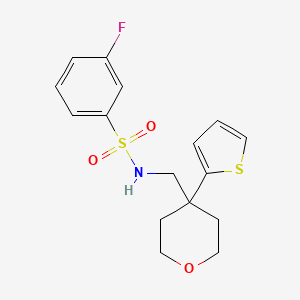

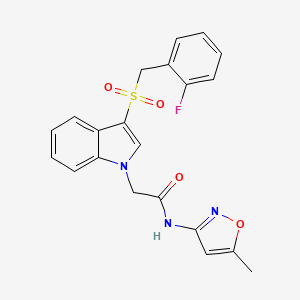

![molecular formula C8H12OS B2855043 1-Thiaspiro[3.5]nonan-7-one CAS No. 2567495-86-5](/img/structure/B2855043.png)

1-Thiaspiro[3.5]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

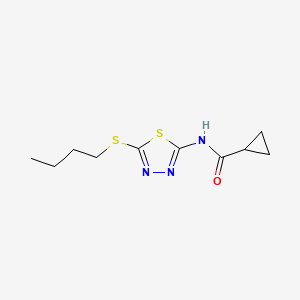

1-Thiaspiro[3.5]nonan-7-one is a chemical compound with the CAS Number: 2567495-86-5 . It has a molecular weight of 156.25 . It is in liquid form .

Molecular Structure Analysis

The InChI code for 1-Thiaspiro[3.5]nonan-7-one is 1S/C8H12OS/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

1-Thiaspiro[3.5]nonan-7-one is a liquid . It has a molecular weight of 156.25 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Oncology: KRAS G12C Inhibition

1-Thiaspiro[3.5]nonan-7-one derivatives have been identified as potent covalent inhibitors of the KRAS G12C mutation, which is a common driver of oncogenic alteration in human cancers . These compounds bind in the switch-II pocket of KRAS G12C, leading to the inhibition of cellular proliferation and differentiation associated with tumor growth. The optimization of these derivatives has resulted in compounds with high metabolic stability and significant anti-tumor activity in xenograft mouse models .

Medicinal Chemistry: Drug Design and Synthesis

The structural features of 1-Thiaspiro[3.5]nonan-7-one make it a valuable scaffold for the design and synthesis of new pharmaceutical agents. Its unique ring system can be functionalized to create a variety of derivatives with potential therapeutic applications. The compound’s ability to bind to specific protein pockets also makes it a candidate for targeted drug design .

Pharmacokinetics: Metabolic Stability

In the development of new drugs, metabolic stability is a crucial factor. 1-Thiaspiro[3.5]nonan-7-one derivatives have shown favorable metabolic stability in human and mouse liver microsomes, suggesting their potential for development into drugs with favorable pharmacokinetic profiles .

Bioorganic Chemistry: Covalent Binding Studies

The covalent binding properties of 1-Thiaspiro[3.5]nonan-7-one derivatives to specific amino acid residues in proteins are of interest in bioorganic chemistry. Studies involving X-ray complex structural analysis provide insights into the binding mechanisms and can guide the design of covalent inhibitors .

Chemical Biology: Protein-Protein Interaction Modulation

1-Thiaspiro[3.5]nonan-7-one and its derivatives can be used to modulate protein-protein interactions, which are critical in many biological processes. By binding to specific sites on target proteins, these compounds can disrupt or enhance interactions, offering a strategy for therapeutic intervention .

Reference Standards for Pharmaceutical Testing

As a compound with defined chemical and physical properties, 1-Thiaspiro[3.5]nonan-7-one serves as a reference standard in pharmaceutical testing. It helps ensure the accuracy and reliability of analytical methods used in the quality control of pharmaceutical products .

Chemical Safety and Hazard Assessment

The safety profile of 1-Thiaspiro[3.5]nonan-7-one is important for handling and usage in research settings. Its hazard statements, precautionary statements, and safety data sheets provide essential information for risk assessment and management in laboratories .

Computational Chemistry: Molecular Modeling

The molecular structure of 1-Thiaspiro[3.5]nonan-7-one allows for computational studies, such as molecular docking and modeling, to predict its interaction with biological targets. These in silico evaluations are instrumental in the early stages of drug discovery and development .

Safety and Hazards

properties

IUPAC Name |

1-thiaspiro[3.5]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYDBMAZFIGNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)CCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[1-(methylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B2854963.png)

![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2854965.png)

![2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2854966.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2854973.png)

![(E)-N-(6-(N-ethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2854975.png)

![(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile](/img/structure/B2854979.png)

![N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2854982.png)